3-Hydroxy-4-methoxyxanthone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

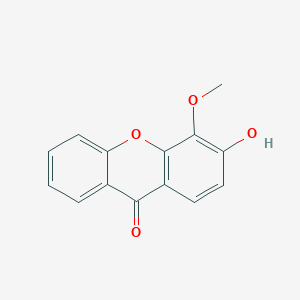

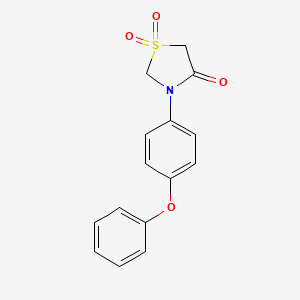

3-Hydroxy-4-methoxyxanthone is a natural compound belonging to the xanthone class. It is found in various plant sources and has drawn attention due to its potential biological activities. The compound’s chemical formula is C14H10O4 , and its molecular weight is approximately 242.23 g/mol .

Molecular Structure Analysis

The molecular structure of this compound consists of a xanthone core with a hydroxyl group at position 3 and a methoxy group at position 4. The arrangement of atoms and functional groups within the molecule significantly influences its properties and interactions .

Chemical Reactions Analysis

Studies on the reactivity of this compound are essential for understanding its behavior. Researchers have explored its reactions with various reagents, solvents, and catalysts. Investigating its susceptibility to nucleophilic or electrophilic attack, as well as its potential for cyclization or substitution reactions, provides valuable insights .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Isolation and Structure Determination

3-Hydroxy-4-methoxyxanthone and its derivatives are often isolated from various plant species. For instance, several xanthones, including 3,4-dihydroxy-2-methoxyxanthone, have been identified and isolated from Kielmeyera species. The structures of these compounds were elucidated using spectrometric methods and chemical interconversions (Gottlieb et al., 1966). Similarly, Hypericum hookerianum has been found to contain xanthones like 2-hydroxy-3-methoxyxanthone, indicating the presence of such compounds across various plant genera (Wilairat et al., 2005).

Antioxidant and Vasodilatation Activities

Xanthones from plants like Polygala caudata have been studied for their antioxidant and vasodilatation activities. These compounds, including derivatives of this compound, exhibit significant H2O2 scavenger activity and also show relaxing activity on arterial contractions, indicating their potential for medical applications related to oxidative stress and cardiovascular health (Lin et al., 2005).

Antibacterial Properties

Xanthone derivatives, such as those synthesized from 1-hydroxy-3-methoxyxanthone, have been evaluated for their antibacterial activities against common pathogens like Staphylococcus aureus and Escherichia coli. The study of these compounds contributes to the ongoing search for new and effective antibacterial agents (Malekpoor et al., 2015).

Wirkmechanismus

The precise mechanism of action for 3-Hydroxy-4-methoxyxanthone’s biological effects remains an active area of research. It is known to exhibit antioxidant, anti-inflammatory, and antiproliferative activities. Further studies are needed to elucidate its molecular targets, signaling pathways, and cellular interactions .

Safety and Hazards

Eigenschaften

IUPAC Name |

3-hydroxy-4-methoxyxanthen-9-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c1-17-14-10(15)7-6-9-12(16)8-4-2-3-5-11(8)18-13(9)14/h2-7,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPFBSLWEKZESU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1OC3=CC=CC=C3C2=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2943071.png)

![4-{5-[5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2943072.png)

![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethyl-4-methylbenzenesulfonamide](/img/structure/B2943074.png)

![(E)-2-(2-Chlorophenyl)-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide](/img/structure/B2943084.png)

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2943085.png)

![N-(1-cyanocyclopropyl)-3-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2943087.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]methanesulfonamide](/img/structure/B2943088.png)

![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2943089.png)

![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-isopropyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2943090.png)

![1-allyl-2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2943091.png)